molecular formula C14H22O B7937648 2-(4-Isopropylphenyl)pentan-2-ol CAS No. 1443338-42-8

2-(4-Isopropylphenyl)pentan-2-ol

Cat. No.: B7937648
CAS No.: 1443338-42-8
M. Wt: 206.32 g/mol
InChI Key: KKMRQRHHFGSIKN-UHFFFAOYSA-N
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Description

2-(4-Isopropylphenyl)pentan-2-ol is an organic compound with the molecular formula C14H22O It belongs to the class of secondary alcohols, characterized by the presence of a hydroxyl group (-OH) attached to a carbon atom that is also bonded to two other carbon atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Isopropylphenyl)pentan-2-ol can be achieved through several methods. One common approach involves the alkylation of 4-isopropylphenylmagnesium bromide with 2-pentanone, followed by hydrolysis to yield the desired alcohol. The reaction conditions typically include the use of anhydrous solvents and controlled temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound often involves large-scale organic synthesis techniques. These methods may include catalytic hydrogenation of precursor compounds or the use of Grignard reagents in a controlled environment to achieve efficient production .

Chemical Reactions Analysis

Types of Reactions

2-(4-Isopropylphenyl)pentan-2-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)

Major Products

    Oxidation: Ketones, carboxylic acids

    Reduction: Alkanes, alkenes

    Substitution: Alkyl halides, ethers

Mechanism of Action

The mechanism of action of 2-(4-Isopropylphenyl)pentan-2-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group allows it to participate in hydrogen bonding and other intermolecular interactions, influencing its reactivity and biological activity. The compound can modulate various biochemical pathways, potentially affecting enzyme activity and cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • 2-Phenylpentan-2-ol
  • 2-(4-Methylphenyl)pentan-2-ol
  • 2-(4-Ethylphenyl)pentan-2-ol

Uniqueness

2-(4-Isopropylphenyl)pentan-2-ol is unique due to the presence of the isopropyl group on the phenyl ring, which imparts distinct steric and electronic properties. This structural feature can influence its reactivity and interactions with other molecules, making it a valuable compound in various applications .

Properties

IUPAC Name

2-(4-propan-2-ylphenyl)pentan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22O/c1-5-10-14(4,15)13-8-6-12(7-9-13)11(2)3/h6-9,11,15H,5,10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKMRQRHHFGSIKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C)(C1=CC=C(C=C1)C(C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001213000
Record name Benzenemethanol, α-methyl-4-(1-methylethyl)-α-propyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001213000
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1443338-42-8
Record name Benzenemethanol, α-methyl-4-(1-methylethyl)-α-propyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1443338-42-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzenemethanol, α-methyl-4-(1-methylethyl)-α-propyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001213000
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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